
(4-Aminopiperidin-1-yl)(pyridin-2-yl)methanone dihydrochloride
説明
“(4-Aminopiperidin-1-yl)(pyridin-2-yl)methanone dihydrochloride” is a chemical compound with the molecular formula C11H16ClN3O . It contains a total of 30 atoms; 15 Hydrogen atoms, 11 Carbon atoms, 3 Nitrogen atoms, and 1 Oxygen atom .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The exact structure is not provided in the available resources.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 241.72 . Other physical and chemical properties like melting point, boiling point, and density are not specified in the available resources.科学的研究の応用
1. Role in Pain Treatment
Compounds similar to (4-Aminopiperidin-1-yl)(pyridin-2-yl)methanone dihydrochloride have been evaluated for their potential in treating pain. For instance, (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives were identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, demonstrating analgesic effects in animal models of hyperalgesia (Tsuno et al., 2017).
2. Synthetic Methods Development
Research has focused on developing efficient, scalable, and environmentally benign synthetic methods for compounds similar to this compound. Ágai et al. (2004) described a method for synthesizing benzylpiperidines, which might be applicable to synthesizing related compounds (Ágai et al., 2004).
3. Antimicrobial and Antimycobacterial Activities
Compounds with structures similar to this compound have been synthesized and evaluated for antimicrobial and antimycobacterial activities. For example, certain nicotinic acid hydrazide derivatives demonstrated antimycobacterial properties (R.V.Sidhaye et al., 2011).
4. Antifungal and Antibacterial Applications
Research on compounds structurally similar to this compound also includes their potential antifungal and antibacterial applications. For instance, certain synthesized compounds showed moderate antifungal activity, and one in particular was notably more effective than Nistatin against Cryptococcus neoformans (Rusnac et al., 2020).
5. Analytical Techniques in Crystallography
Analytical techniques involving compounds like this compound are used in crystallography to study molecular structures. For example, the crystal structure of a related compound was analyzed using X-ray diffraction techniques (Revathi et al., 2015).
6. Enzyme Inhibition Studies
Bi-pyridine compounds, which are structurally related to this compound, have been synthesized and examined for their ability to inhibit mushroom tyrosinase, an enzyme, demonstrating their potential as uncompetitive inhibitors (Karbassi et al., 2004).
特性
IUPAC Name |
(4-aminopiperidin-1-yl)-pyridin-2-ylmethanone;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c12-9-4-7-14(8-5-9)11(15)10-3-1-2-6-13-10;;/h1-3,6,9H,4-5,7-8,12H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQPDTZIDFCBIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


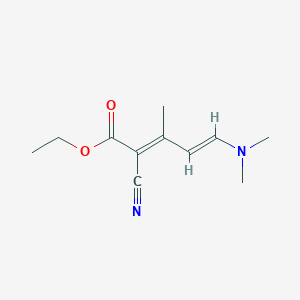
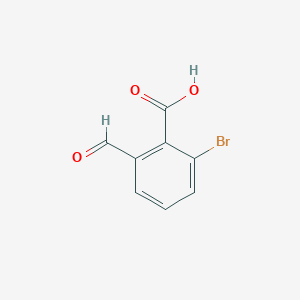
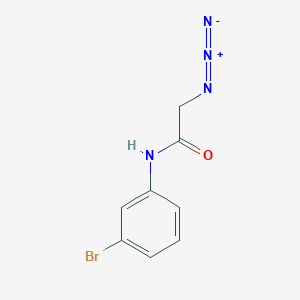

![(3aR,6aS)-rel-tert-Butyl 4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B3033891.png)
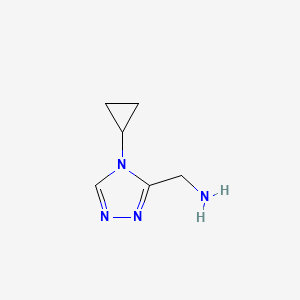
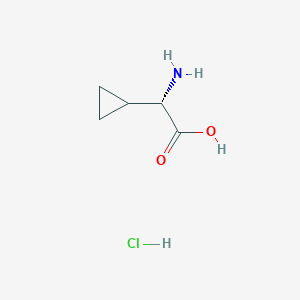
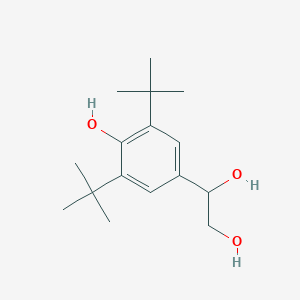
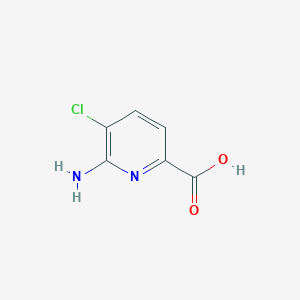
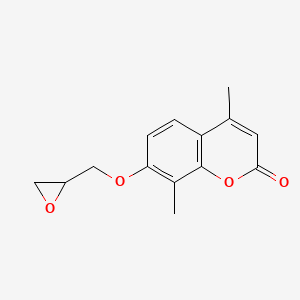

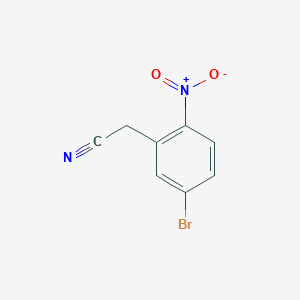

![3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B3033903.png)
